N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide, also known as Meclofenoxate, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1970s and has since been extensively studied for its potential benefits in treating cognitive decline and memory impairment.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . In fact, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .
Antimicrobial and Antifungal Activities
Thiazole derivatives have shown antimicrobial and antifungal activities . These properties make them potential candidates for the development of new antimicrobial and antifungal agents.
Antiviral Properties
Thiazole compounds have also been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.
Diuretic Properties
Thiazole derivatives have been reported to possess diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Neuroprotective Properties
Thiazole compounds have been found to exhibit neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative disorders.
Antitumor and Cytotoxic Activities
Thiazole compounds have shown antitumor and cytotoxic activities . This suggests potential applications in cancer treatment.
Treatment of Tauopathies
The compound has been suggested for use in the treatment of diseases/disorders involving tau-mediated neurodegeneration, known collectively as tauopathies . These include conditions such as Alzheimer’s disease and progressive supranuclear palsy.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various targets depending on their specific structures . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit a range of pharmacokinetic properties depending on their specific structures .
Result of Action
Some thiazole derivatives have been found to exhibit anti-inflammatory activity, potentially through the inhibition of cox-1 .
Action Environment
The action of thiazole derivatives can be influenced by a variety of factors, including the specific conditions of the biological environment .
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-3-6-15(7-4-12)25(22,23)10-9-18(21)20-14-5-8-17-16(11-14)19-13(2)24-17/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRIZCVKKPFPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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